molecular formula C12H22N2O2 B2980084 Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate CAS No. 2168811-46-7

Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate

Cat. No. B2980084
CAS RN: 2168811-46-7
M. Wt: 226.32
InChI Key: AAGNVQRRGGYPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate is a chemical compound with the CAS Number: 1363382-46-0 . It has a molecular weight of 212.29 and its linear formula is C11H20N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H20N2O2 . The InChI Code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .

Scientific Research Applications

Synthesis Techniques and Efficiency

Research has led to the development of efficient and scalable synthesis routes for compounds related to tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate. Maton et al. (2010) describe a method to synthesize enantiomerically pure tert-butyl compounds using an innovative approach that starts from commercially available chiral lactone, achieving significant improvements over previous methods (Maton et al., 2010).

Application in Protected Amines Synthesis

The compound has been utilized in the synthesis of Boc-protected amines. Lebel and Leogane (2005) demonstrated the formation of tert-butyl carbamate in high yields at low temperatures, highlighting its utility in generating protected amino acids (Lebel & Leogane, 2005).

Role in Enantioselective Synthesis

The title compound plays a crucial role in the enantioselective synthesis of various molecules. Ober et al. (2004) used it as an intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Development of Novel Scaffolds

In the creation of new scaffolds for pharmaceuticals, this compound has been a crucial component. Harmsen et al. (2011) synthesized tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, serving as a new scaffold for substituted piperidines (Harmsen et al., 2011).

Synthesis of Constrained Peptidomimetics

The tert-butyl compound has been instrumental in synthesizing constrained peptidomimetics. Hart and Rapoport (1999) reported its use in creating a Glutamic Acid analogue, demonstrating its versatility in complex molecule synthesis (Hart & Rapoport, 1999).

Safety and Hazards

The safety information for Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8-5-13-7-10(8)9/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGNVQRRGGYPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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